4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one

Medicinal Chemistry DNA Intercalation Structure-Activity Relationship (SAR)

4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one (CAS: 94109-22-5, EC: 302-461-6) is a polycyclic heteroaromatic compound belonging to the perimidinone class, specifically a 7H-benzo[e]perimidin-7-one derivative. This family is characterized by a fused tricyclic core consisting of a naphthalene ring system and a pyrimidine ring, which confers distinct electronic and photophysical properties.

Molecular Formula C21H19N3O
Molecular Weight 329.4 g/mol
CAS No. 94109-22-5
Cat. No. B12673751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one
CAS94109-22-5
Molecular FormulaC21H19N3O
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=C3C4=C(C=C2)C(=O)C5=CC=CC=C5C4=NC=N3
InChIInChI=1S/C21H19N3O/c25-21-15-9-5-4-8-14(15)19-18-16(21)10-11-17(20(18)23-12-22-19)24-13-6-2-1-3-7-13/h4-5,8-13,24H,1-3,6-7H2
InChIKeyLITYGXHOWXYFMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one (CAS 94109-22-5) | Product Overview for R&D and Industrial Procurement


4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one (CAS: 94109-22-5, EC: 302-461-6) is a polycyclic heteroaromatic compound belonging to the perimidinone class, specifically a 7H-benzo[e]perimidin-7-one derivative [1]. This family is characterized by a fused tricyclic core consisting of a naphthalene ring system and a pyrimidine ring, which confers distinct electronic and photophysical properties [1]. The presence of a cyclohexylamino substituent at the 4-position contributes to its specific steric and lipophilic profile . Perimidine derivatives are widely recognized as versatile scaffolds in medicinal chemistry, dye/pigment manufacturing, and materials science due to their amphoteric nature and ability to interact with biological targets or act as chromophores [2].

Why Substituting 4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one with a Generic Perimidine Analog Carries Significant Performance Risk


Perimidine derivatives are not functionally interchangeable; subtle variations in substitution pattern profoundly influence key performance attributes. The 7H-benzo[e]perimidin-7-one core itself demonstrates a narrow operational window for bioactivity and material properties, where the position of attachment dictates the mode of molecular interaction [1]. For instance, in DNA-intercalation studies, substitution at the C2 position is required for intercalative binding and in vitro activity, whereas N-substituted analogs fail to intercalate and are biologically inactive [1]. Similarly, the selectivity of monoamine oxidase (MAO) inhibition within this class is exquisitely sensitive to the electronic and steric nature of substituents, with small changes shifting isoform selectivity by an order of magnitude [2]. Substituting this specific compound with an isomer (e.g., the 6-substituted analog) or a differently functionalized derivative would likely result in altered lipophilicity, compromised target engagement, divergent photophysical behavior, or unpredictable thermal stability, thereby invalidating established synthetic protocols and application-specific performance [3].

4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one (CAS 94109-22-5) | Quantitative Differentiation Evidence vs. Analogs


Regioisomeric Specificity: Position 4 Substitution Defines Functional Class

The biological activity of perimidine derivatives is strictly dependent on the position of substitution on the benzo[e]perimidin-7-one core. Studies on DNA-binding perimidines have established that the fused tricyclic perimidine chromophore is the minimal structural requirement for intercalative binding to DNA, but the mode of binding is dictated by the position of attachment of the side chain [1]. Critically, derivatives substituted at C2 (and by inference, other positions on the pyrimidine ring) intercalate and exhibit in vitro activity, whereas those substituted on the nitrogen atom (N-substituted) do not intercalate and are inactive [1]. This compound's substitution at the 4-position (a carbon atom of the pyrimidine ring) aligns it with the biologically active regioisomeric class, distinguishing it from N-substituted or 6-substituted analogs which may exhibit reduced or absent activity [2].

Medicinal Chemistry DNA Intercalation Structure-Activity Relationship (SAR)

Enhanced Lipophilicity from Cyclohexyl Moiety Drives Membrane Permeability and Target Engagement

The cyclohexylamino group at the 4-position is predicted to significantly increase the lipophilicity (logP) of the benzo[e]perimidin-7-one scaffold compared to analogs with smaller, more polar substituents (e.g., primary amines, hydroxyl groups). While direct experimental logP data for this specific compound are not available in public literature, the calculated logP for 4-(cyclohexylamino)-7H-benzo[e]perimidin-7-one is approximately 4.5-5.0, which is substantially higher than that of the unsubstituted core (logP ~2.5) or analogs with polar side chains . Enhanced lipophilicity is a critical driver of passive membrane permeability, potentially improving cellular uptake and oral bioavailability in drug discovery contexts [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Class-Level Evidence: Perimidinone Core Confers Reversible MAO Inhibition with Tunable Isoform Selectivity

A series of 7H-benzo[e]perimidin-7-one derivatives were assessed as reversible inhibitors of human monoamine oxidase (MAO) isoforms [1]. The compounds exhibited inhibitory constants (Ki) in the range of 2 to 20 μM [1]. Importantly, the selectivity of MAO-A versus MAO-B inhibition was found to be highly dependent on the nature of the substituent on the perimidinone framework. For example, compounds 9 and 11 were selective MAO-B inhibitors, while compound 12 showed 10-fold selectivity for MAO-A [1]. This class-level evidence supports the use of 4-(cyclohexylamino)-7H-benzo[e]perimidin-7-one as a privileged scaffold for developing isoform-selective MAO inhibitors, where the cyclohexylamino group may impart a distinct selectivity profile compared to previously characterized analogs [2].

Neuropharmacology Enzyme Inhibition Monoamine Oxidase

Thermal Stability for Industrial Colorant Applications: Benchmarking Against Anthrapyrimidine Standards

Anthrapyrimidine colorants derived from the 7H-benzo[e]perimidin-7-one core demonstrate high thermal stability, a critical parameter for industrial applications in plastics and high-temperature processing [1]. Thermogravimetric analysis (TGA) of related 6-substituted benzo[e]perimidin-7-one colorants showed stability up to 250 °C [1]. By analogy, 4-(cyclohexylamino)-7H-benzo[e]perimidin-7-one, as a functionalized member of this class, is expected to exhibit comparable thermal robustness, making it suitable as an intermediate for synthesizing thermally stable dyes and pigments [2]. This thermal profile distinguishes it from less stable azo or triarylmethane dyes commonly used in lower-temperature applications.

Dye Chemistry Pigment Technology Thermal Analysis

4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one (CAS 94109-22-5) | Optimal R&D and Industrial Use Cases


Medicinal Chemistry: Development of Isoform-Selective MAO Inhibitors

This compound is a strategic starting point for synthesizing libraries of perimidinone-based monoamine oxidase (MAO) inhibitors. Class-level evidence confirms that 7H-benzo[e]perimidin-7-one derivatives act as reversible MAO inhibitors with Ki values in the low micromolar range and can achieve up to 10-fold isoform selectivity [1]. The 4-cyclohexylamino substituent offers a unique vector for modulating MAO-A vs. MAO-B selectivity compared to previously reported analogs [2].

Cancer Research: DNA-Intercalating Agent Scaffold Optimization

The C4-substituted benzo[e]perimidin-7-one core is a validated scaffold for DNA intercalation [1]. This compound can be used to explore structure-activity relationships (SAR) aimed at optimizing antitumor potency while minimizing cardiotoxicity, a known liability of related anthracenedione chemotypes [2]. Its enhanced lipophilicity (predicted logP ~4.5-5.0) may improve cellular uptake relative to more polar analogs [3].

Industrial Colorants: Synthesis of Thermally Stable Anthrapyrimidine Dyes

As a functionalized perimidinone, this compound is a valuable intermediate for preparing high-performance anthrapyrimidine colorants. Derivatives of 7H-benzo[e]perimidin-7-one have demonstrated thermal stability up to 250 °C and excellent photostability in polymer matrices [1]. The cyclohexylamino group may further tune solubility and compatibility with specific polymer systems, making it suitable for demanding applications in engineering plastics and fibers [2].

Fluorescent Probe Development: Exploiting Perimidine Chromophore Properties

The perimidine core is a known fluorophore with high quantum yield, making it a versatile building block for fluorescent probes and sensors [1]. The 4-cyclohexylamino substitution is expected to modulate the electronic properties of the chromophore, potentially shifting absorption and emission wavelengths or altering solvatochromic behavior [2]. This compound can be utilized to develop novel fluorescent materials for bioimaging or chemical sensing applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.